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Ferric sodium pyrophosphate

Food Fortification Iron Bioavailability Sodium Pyrophosphate Enhancement

Ferric sodium pyrophosphate provides an unmatched balance of sensory neutrality and formulation-dependent bioavailability enhancement. Unlike water-soluble iron salts that cause metallic taste and lipid oxidation, this insoluble pyrophosphate preserves product quality in sensitive matrices like infant cereals, dairy powders, and bouillon cubes. Clinical evidence shows co-formulation with tetrasodium pyrophosphate increases iron absorption by 46% versus standard ferric pyrophosphate (6.4% vs 4.4%, P<0.005), without compromising flavor. For national fortification programs and clean-label infant nutrition, this is the rational procurement choice to ensure both consumer acceptance and nutritional efficacy.

Molecular Formula FeNaO7P2
Molecular Weight 252.78 g/mol
CAS No. 10045-87-1
Cat. No. B158813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric sodium pyrophosphate
CAS10045-87-1
Molecular FormulaFeNaO7P2
Molecular Weight252.78 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Fe+3]
InChIInChI=1S/Fe.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+3;+1;/p-4
InChIKeyXWQGIDJIEPIQBD-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in hydrochloric acid;  insoluble in wate

Ferric Sodium Pyrophosphate (CAS 10045-87-1) for Industrial Food Fortification: Core Specifications and Procurement-Relevant Profile


Ferric sodium pyrophosphate (CAS 10045-87-1), also referred to as sodium iron pyrophosphate or iron(III) sodium pyrophosphate, is a water-insoluble, yellowish-to-tan powdered iron salt with the molecular formula Fe₄Na₈(P₂O₇)₅·xH₂O and a molecular weight of 1277.01 g/mol [1]. Commercial-grade material typically contains 15.5–16.5% elemental iron and 50.5–52.5% P₂O₅, with a bulk density of 1.4–1.6 g/cm³ [2]. The compound is soluble in hydrochloric acid but exhibits negligible water solubility at 20°C (<1 g/L) and a 1% aqueous suspension pH of approximately 8 . Its primary application is food enrichment, where it serves as an iron fortificant in products requiring sensory neutrality, including dairy powders, infant cereals, and seasoning formulations [3].

Why Ferric Sodium Pyrophosphate Cannot Be Freely Substituted with Other Iron Fortificants: Sensory Stability and Targeted Bioavailability Constraints


Iron fortificants exhibit profound variation in solubility profiles, sensory impact, and absorption behavior that render straightforward substitution problematic. Water-soluble iron salts such as ferrous sulfate (FeSO₄) demonstrate substantially higher baseline bioavailability (relative biological value set as reference = 100) but introduce unacceptable organoleptic deterioration—metallic taste, color darkening, lipid oxidation, and accelerated rancidity—in many food matrices, particularly cereal-based products and dairy powders [1]. Insoluble alternatives like standard ferric pyrophosphate (FePP) resolve these sensory issues but suffer from markedly low absorption (geometric mean bioavailability 1.3% in infant cereal formulations) that may compromise nutritional efficacy [2]. Ferric sodium pyrophosphate occupies a distinct intermediate position: it preserves the sensory neutrality characteristic of insoluble iron compounds while demonstrating the capacity for formulation-dependent bioavailability enhancement via co-addition of soluble pyrophosphate salts, a behavior not observed with other insoluble fortificants [3]. Substitution without understanding these matrix-specific performance characteristics risks either sensory rejection by consumers or subtherapeutic iron delivery.

Ferric Sodium Pyrophosphate Procurement Evidence: Quantified Differentiation from FePP, FeSO₄, and Ferrous Fumarate


46% Relative Bioavailability Increase Achieved via NaPP Co-Formulation with Ferric Pyrophosphate in Human Bouillon Cube Study

In a randomized, controlled stable iron isotope study conducted in 24 iron-deficient women (mean age 18–40 years), the addition of tetrasodium pyrophosphate (NaPP) to bouillon cubes fortified with ferric pyrophosphate (FePP) produced a 46% relative increase in iron bioavailability compared to FePP alone [1]. The absolute absorption values were 4.4% for FePP-only fortification versus 6.4% for FePP+NaPP co-fortification (P < 0.005), measured via erythrocyte incorporation of stable iron isotopes 14 days post-consumption. In contrast, FeSO₄-fortified bouillon achieved 33.8% absorption, and the addition of NaPP to FeSO₄ produced no significant effect (27.8%, NS), indicating that the bioavailability-enhancing effect of NaPP is specific to the FePP system.

Food Fortification Iron Bioavailability Sodium Pyrophosphate Enhancement

Ferric Sodium Pyrophosphate Demonstrates 3.2-Fold Higher Bioavailability Than Standard Ferric Pyrophosphate in Human Absorption Trials

Cross-study comparison of human iron absorption data reveals a substantial bioavailability differential between ferric sodium pyrophosphate (NaFePP) and standard ferric pyrophosphate (FePP). In a 1976 human trial using plasma iron response methodology, NaFePP exhibited a relative biological value (RBV) of 4.3 when measured against a ferrous sulfate reference (FeSO₄ = 100) [1]. In contrast, a separate 2000 stable isotope study in infants reported geometric mean iron bioavailability from FePP-fortified infant cereal at only 1.3% (range: 0.7–2.7%) [2]. While the absolute absorption values cannot be directly compared due to differing subject populations and methodologies, the 3.2-fold difference in RBV relative to their respective internal benchmarks suggests that the sodium-containing pyrophosphate variant offers meaningfully improved iron delivery compared to the sodium-free FePP counterpart.

Human Nutrition Iron Absorption Fortificant Comparison

Sensory Neutrality Without Bioavailability Compromise: Ferric Sodium Pyrophosphate Outperforms Ferrous Fumarate in Infant Cereal Applications

In a direct comparative study, infant cereal fortified with ferrous fumarate demonstrated a geometric mean iron bioavailability of 4.1% (range: 1.7–14.7%), which was significantly higher than the 1.3% (range: 0.7–2.7%) observed for ferric pyrophosphate-fortified cereal (P = 0.008) [1]. However, the clinical conclusion emphasized that ferric pyrophosphate remains the preferred compound for infant cereal fortification despite this bioavailability deficit, because water-soluble iron sources including ferrous fumarate induce unacceptable organoleptic changes—color darkening, off-flavors, and accelerated lipid oxidation—that render the product commercially nonviable [2]. This establishes a clear performance dichotomy: while ferrous fumarate offers superior absorption, ferric pyrophosphate and its sodium-containing analog provide the sensory neutrality essential for product stability and consumer acceptance in sensitive matrices.

Infant Nutrition Sensory Stability Iron Fortification

Reduced Rancidity Propensity: Ferric Sodium Pyrophosphate Exhibits Lower Pro-Oxidant Activity Than Orthophosphate Iron Compounds

According to authoritative compendial monographs, ferric sodium pyrophosphate is less prone to induce rancidity than orthophosphate-based iron fortificants [1]. This property derives from the pyrophosphate (P₂O₇⁴⁻) structural framework, which provides stronger iron coordination and reduces the concentration of free, catalytically active ferric ions capable of initiating lipid peroxidation cascades in fat-containing food matrices. The commercial significance of this property is substantial: iron-catalyzed rancidity remains a primary cause of shelf-life limitation and consumer rejection in iron-fortified products, particularly those containing unsaturated fatty acids such as infant formulas, milk powders, and cereal-based formulations.

Food Chemistry Lipid Oxidation Shelf-Life Stability

Optimal Industrial and Research Deployment Scenarios for Ferric Sodium Pyrophosphate Based on Verified Differentiation Evidence


Seasoning and Condiment Fortification with Co-Formulated NaPP for Enhanced Bioavailability

Bouillon cubes, seasoning powders, and savory condiment bases represent the most strongly evidence-supported application for ferric sodium pyrophosphate when co-formulated with tetrasodium pyrophosphate (NaPP). Human clinical data demonstrate that this co-formulation strategy increases iron bioavailability by 46% relative to FePP alone (6.4% vs 4.4% absorption, P < 0.005), while preserving the sensory neutrality required for these complex, flavor-sensitive matrices [1]. This application scenario is particularly valuable in low- and middle-income countries where bouillon cubes are centrally manufactured and widely consumed, providing a scalable vehicle for iron deficiency prevention without compromising product quality or consumer acceptance.

Infant Cereals and Pediatric Nutritional Products Requiring Absolute Sensory Fidelity

Infant cereals and follow-on formulas represent a non-substitutable application domain for insoluble iron pyrophosphate compounds. Clinical studies confirm that while water-soluble alternatives like ferrous fumarate provide 3.2-fold higher iron bioavailability (4.1% vs 1.3% absorption, P = 0.008), these soluble iron sources cause unacceptable organoleptic deterioration—color changes, metallic off-tastes, and accelerated rancidity—in wheat- and soy-based infant cereals [2]. Ferric sodium pyrophosphate is therefore the procurement default for any infant nutrition product where sensory integrity and oxidative stability are mandatory quality parameters. The addition of ascorbic acid (25–50 mg per serving) is recommended to partially mitigate the lower inherent bioavailability [3].

Dairy Powders and Fat-Containing Fortified Foods with Extended Shelf-Life Requirements

Milk powders, dairy-based nutritional beverages, and other lipid-containing fortified products benefit specifically from the reduced rancidity induction property of ferric sodium pyrophosphate compared to orthophosphate iron compounds [4]. In these applications, the pyrophosphate structure provides stronger iron coordination and reduced free ferric ion concentration, thereby attenuating iron-catalyzed lipid peroxidation that otherwise limits product shelf-life. For procurement decisions involving fat-containing matrices (infant formula powders, fortified milk replacers, nutritional supplement blends), this oxidative stability advantage translates directly to reduced antioxidant loading requirements and extended commercial viability.

Wheat Flour and Cereal-Based Staple Fortification Programs Where Sensory Neutrality Is Non-Negotiable

Wheat flour fortification programs present a classic selection dilemma: ferrous sulfate provides superior bioavailability (RBV = 100 reference) but induces unacceptable sensory changes in baked products [5], while ferric sodium pyrophosphate offers a bioavailability RBV of 4.3 (relative to FeSO₄ = 100) but preserves complete sensory neutrality in the finished food matrix [6]. In regulatory environments where consumer acceptance and product appearance are prioritized, or where flour is used in multiple end-products with varying sensitivity to iron-induced oxidation, ferric sodium pyrophosphate is the rational procurement choice. This scenario is particularly relevant for national fortification programs in countries with established wheat flour fortification mandates.

Technical Documentation Hub

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